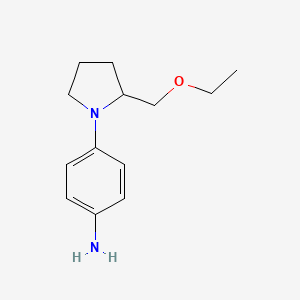
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline” consists of a pyrrolidine ring attached to an aniline group via an ethoxymethyl group . The InChI code for this compound is 1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline” include a molecular weight of 220.31 g/mol. The compound is likely to be a liquid or solid at room temperature . Unfortunately, specific information about its boiling point, melting point, and solubility is not available.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrrolidinone Derivatives
An efficient method for synthesizing highly substituted pyrrolidinone derivatives was developed via a one-pot reaction involving aniline. The study focuses on the synthesis, crystal structure, and DFT studies, highlighting the potential applications in materials science and drug design due to the interesting chemical properties of pyrrolidinone derivatives. This could suggest a methodology relevant to the synthesis or study of compounds like "4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline" (Ahankar et al., 2021).
Antimicrobial Activities of Fluorinated Compounds
Research on the synthesis of new fluorinated compounds related to nalidixic acid, which exhibit broad-spectrum antibacterial activities, was described. The synthesis process involves reactions with anilines, suggesting the potential antimicrobial applications of compounds with aniline components. This study could provide insight into the antimicrobial research potential for similar compounds (Stefancich et al., 1985).
Application in NLO and Crystal Structure Analysis
Research on binary adducts between anilines and coformers for non-linear optical (NLO) applications shows the relevance of aniline derivatives in the development of new materials with potential electronic and photonic applications. Crystal structure analysis plays a crucial role in understanding these materials' properties (Draguta et al., 2015).
DFT Studies and Molecular Interactions
The study on the crystal structure, Hirshfeld surface, and DFT analysis of an aniline derivative provides insights into the molecular interactions and stability of these compounds. This research can be essential for understanding the electronic properties and potential applications in material science or pharmaceuticals (Krishnan et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(ethoxymethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-10-13-4-3-9-15(13)12-7-5-11(14)6-8-12/h5-8,13H,2-4,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKWQSUIJAYQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)
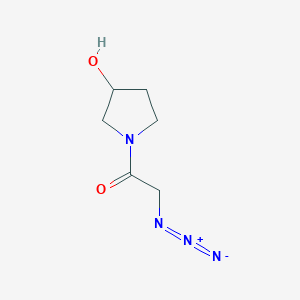
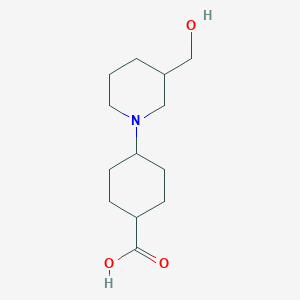
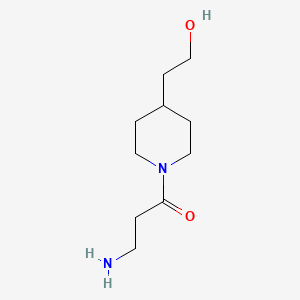
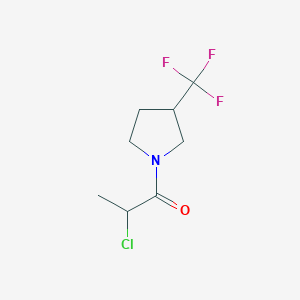

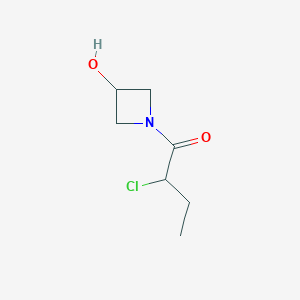
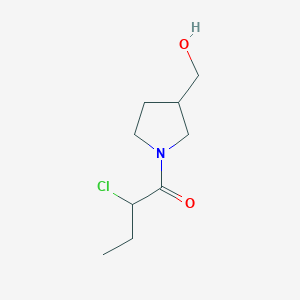
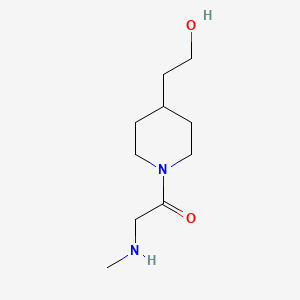
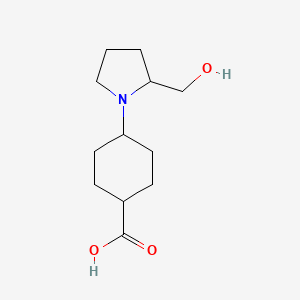


![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476770.png)